molecular formula C16H20BrNO3 B2428809 2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide CAS No. 1180866-36-7

2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide

Cat. No.: B2428809
CAS No.: 1180866-36-7
M. Wt: 354.244
InChI Key: ARVYWEXIFKWEEY-UHFFFAOYSA-N
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Description

2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide is an organic compound with a complex structure that includes a bromo-substituted phenoxy group, a formyl group, and a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide typically involves multiple steps, starting from commercially available starting materials One common synthetic route involves the bromination of a phenol derivative, followed by formylation to introduce the formyl group The resulting intermediate is then reacted with an appropriate acylating agent to form the acetamide linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromo group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide
  • 2-(4-fluoro-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide
  • 2-(4-iodo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide

Uniqueness

2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide is unique due to the presence of the bromo group, which can participate in specific interactions not possible with other halogens. This can result in different biological activities and chemical reactivity compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO3/c1-11-2-5-14(6-3-11)18-16(20)10-21-15-7-4-13(17)8-12(15)9-19/h4,7-9,11,14H,2-3,5-6,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVYWEXIFKWEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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